Octyl (3S)-3-hydroxybutanoate

Lipophilicity Membrane permeability Formulation science

Octyl (3S)-3-hydroxybutanoate (CAS 306326-46-5) is a chiral medium-chain ester with molecular formula C₁₂H₂₄O₃ and molecular weight 216.32 g/mol, formed by esterification of octanol with (3S)-3-hydroxybutanoic acid. The (3S) stereodescriptor denotes the absolute configuration at the β-carbon, a determinant of biological recognition and enzymatic processing; the compound exists as a distinct enantiomer from its (3R) counterpart.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 306326-46-5
Cat. No. B12576749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl (3S)-3-hydroxybutanoate
CAS306326-46-5
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CC(C)O
InChIInChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h11,13H,3-10H2,1-2H3/t11-/m0/s1
InChIKeyOCJMVWOGIMJYNT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl (3S)-3-hydroxybutanoate CAS 306326-46-5: Chiral Ester Baseline for Procurement and Differentiation


Octyl (3S)-3-hydroxybutanoate (CAS 306326-46-5) is a chiral medium-chain ester with molecular formula C₁₂H₂₄O₃ and molecular weight 216.32 g/mol, formed by esterification of octanol with (3S)-3-hydroxybutanoic acid [1]. The (3S) stereodescriptor denotes the absolute configuration at the β-carbon, a determinant of biological recognition and enzymatic processing; the compound exists as a distinct enantiomer from its (3R) counterpart [1]. Computed physicochemical properties include an XLogP3 of 3.1, 10 rotatable bonds, and a topological polar surface area of 46.5 Ų, positioning it as a significantly more lipophilic and flexible analog within the 3-hydroxybutanoate ester family [1].

Why In-Class 3-Hydroxybutanoate Esters Cannot Be Interchanged: The Octyl (3S) Case


Generic substitution among 3-hydroxybutanoate esters is precluded by the interplay of alkyl chain length, stereochemistry, and resulting physicochemical properties. Extending the ester alkyl chain from ethyl to octyl decreases enzymatic enantioselectivity during resolution, directly impacting the feasibility of obtaining optically pure product [1]. The octyl ester's computed XLogP3 of 3.1 far exceeds that of ethyl (XLogP3 ~0.2), butyl (XLogP3 1.0), and tert-butyl (XLogP3 0.8) analogs, altering membrane partitioning and formulation behavior [2][3][4]. Furthermore, the (3S) configuration is non-interchangeable with (3R); enantiomeric identity governs interaction with biological targets and enzymes [1]. These factors collectively invalidate simple in-class substitution and demand compound-specific validation.

Quantitative Differentiation of Octyl (3S)-3-hydroxybutanoate Against Closest Analogs


Lipophilicity Advantage: Octyl (3S)-3-hydroxybutanoate XLogP3 3.1 vs. Shorter-Chain and Bulky Analogs

Octyl (3S)-3-hydroxybutanoate exhibits an XLogP3 of 3.1, substantially higher than ethyl (0.2), tert-butyl (0.8), and butyl (1.0) analogs [1][2][3]. This ~2–3 log unit increase in computed lipophilicity translates to an approximately 100- to 1000-fold higher predicted partition coefficient, directly impacting membrane permeation and vehicle compatibility.

Lipophilicity Membrane permeability Formulation science Drug delivery

Molecular Flexibility: Octyl (3S)-3-hydroxybutanoate Has 10 Rotatable Bonds vs. 3–6 in Shorter Analogs

The octyl ester possesses 10 rotatable bonds, compared to 3 for ethyl, 4 for tert-butyl, and 6 for butyl analogs [1][2][3]. This elevated degree of conformational freedom increases the entropic penalty upon binding and alters crystallization propensity, which is critical for enantiomeric purification and solid-state formulation.

Conformational flexibility Entropic penalty Crystallization Receptor binding

Reduced Enzymatic Enantioselectivity: Octyl Esters Show Lower Enantiomeric Excess Than Ethyl or tert-Butyl Esters Under Lipase Resolution

In a head-to-head evaluation within a single study, extending the alkyl chain from ethyl to octyl resulted in a measurable decrease in enantiomeric excess (ee) when using immobilized Candida antarctica lipase B (CALB) for enantioselective acylation, whereas bulky tert-butyl and benzyl esters improved enantioselectivity [1]. Although exact ee values for the octyl substrate were not tabulated, the study reported >96% ee for ethyl-3-hydroxybutyrate under optimized conditions and explicitly noted the octyl ester's inferior ee outcome.

Enzymatic resolution Enantiomeric excess Chiral purity Lipase catalysis

Stereochemical Identity: (3S) vs. (3R) Configuration Determines Biological and Enzymatic Recognition

The (3S) configuration of octyl (3S)-3-hydroxybutanoate distinguishes it from the (3R) enantiomer. In biological systems, 3-hydroxybutyrate dehydrogenase (EC 1.1.1.30) is specific for (R)-3-hydroxybutanoate [2], and lipase-mediated transformations exhibit chain-length-dependent enantioselectivity with distinct (S)- vs. (R)-profiles [1]. The (3S) enantiomer cannot substitute for (3R) in ketone body metabolism or in stereospecific synthetic pathways.

Enantiomeric recognition Stereospecificity Biological activity Enzyme substrate

Procurement-Relevant Application Scenarios for Octyl (3S)-3-hydroxybutanoate Based on Quantitative Differentiation


Lipid-Based Drug Delivery and Formulation Development Requiring High LogP Ester Prodrugs

The XLogP3 of 3.1—substantially exceeding that of ethyl (0.2), tert-butyl (0.8), and butyl (1.0) analogs—makes octyl (3S)-3-hydroxybutanoate the preferred choice for lipid-based nanoparticle formulations, self-emulsifying drug delivery systems (SEDDS), or membrane-permeant prodrug strategies [1]. Procurement for formulation screening should specify this compound when a high logP ester with (3S) chirality is required for consistent pharmacokinetic profiling.

Enzymatic Resolution Method Development and Chiral Chromatography Optimization

Because extending the alkyl chain from ethyl to octyl decreases enantiomeric excess in lipase-catalyzed resolutions [1], octyl (3S)-3-hydroxybutanoate serves as a challenging model substrate for developing next-generation enzymatic resolution methods or chiral stationary phases. Procurement for method development must account for the documented difficulty in achieving >96% ee, unlike ethyl or tert-butyl esters.

Structure-Activity Relationship (SAR) Studies of 3-Hydroxybutanoate Esters

The octyl ester provides the longest linear alkyl chain in the 3-hydroxybutanoate series (10 rotatable bonds vs. 3–6 for shorter analogs) [1], enabling systematic SAR investigations of chain-length effects on receptor binding, enzyme kinetics, and cellular uptake. Procurement of the (3S) enantiomer ensures the correct stereochemical input for studies where chirality at the β-carbon is a variable.

Chiral Building Block for Asymmetric Synthesis

As an optically active (3S)-hydroxy ester, octyl (3S)-3-hydroxybutanoate can serve as a chiral synthon for the preparation of more complex (S)-configured molecules. The octyl ester's distinct lipophilicity and flexibility differentiate it from methyl, ethyl, or tert-butyl analogs in reaction compatibility and purification behavior, guiding procurement for specific synthetic routes.

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